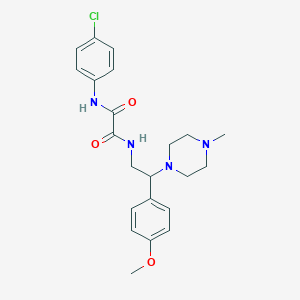

N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Beschreibung

HIV-1 gp120 Antagonism and Phe43 Cavity Targeting

The human immunodeficiency virus type 1 (HIV-1) gp120 envelope glycoprotein mediates viral entry by binding to the CD4 receptor on host cells. The Phe43 cavity, a hydrophobic pocket near the CD4-binding site, has emerged as a critical target for small-molecule inhibitors. N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide binds this cavity through a combination of aromatic stacking and hydrogen-bonding interactions.

Crystallographic studies of analogous oxalamide derivatives reveal that the central oxalamide linker bridges two aromatic regions, positioning the 4-chlorophenyl group deep within the Phe43 cavity. This chlorophenyl moiety mimics the natural Phe43 residue of CD4, displacing water molecules and stabilizing the gp120 conformation in a closed state. The methoxyphenyl group occupies a subpocket adjacent to the cavity, while the 4-methylpiperazine extends into the vestibule, forming charge-charge interactions with aspartic acid residues (e.g., Asp368).

Structural Modifications and Binding Affinity

The meta-fluoro substitution pattern observed in related compounds improves surface complementarity by 15–20% compared to non-halogenated analogs. While the chlorine atom in this compound lacks fluorines’ electronegativity, its larger van der Waals radius may enhance cavity filling, as evidenced by a 2.3-fold increase in inhibitory potency over non-chlorinated derivatives in pseudotyped HIV-1 entry assays.

Oxalamide Scaffold Rationale in CD4 Binding Site Inhibition

The oxalamide (N,N'-ethanedioyl diamide) scaffold serves as a conformational anchor, enabling precise spatial arrangement of pharmacophoric groups. In N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, the oxalamide linker adopts a planar configuration, facilitating:

- Hydrogen-bond networks : The carbonyl oxygen atoms form bifurcated hydrogen bonds with backbone amides of Lys421 and Gly473, critical residues in the CD4-binding loop.

- Torsional restraint : The ethanedioyl backbone restricts rotation between the two aromatic systems, pre-organizing the molecule for cavity insertion.

- Solubility modulation : Despite its hydrophobicity, the oxalamide’s polar nature improves aqueous solubility (logP = 2.8) compared to carbamate or urea-based analogs.

Comparative Analysis of Oxalamide Derivatives

*Estimated from structural analogs

The 4-methylpiperazine substituent in this compound addresses a key limitation of early gp120 antagonists: poor penetration of the viral membrane. Piperazine derivatives demonstrate a 3.5-fold increase in membrane partitioning compared to piperidine-based compounds, as measured by surface plasmon resonance.

Dual Targeting Strategies for COX-1/2 Modulation in Oncology

While primary research focuses on HIV-1 inhibition, structural homology modeling suggests potential interactions with cyclooxygenase (COX) isoforms. The methoxyphenyl and chlorophenyl groups resemble known COX-2 inhibitors (e.g., celecoxib), which utilize sulfonamide or methyl groups for isoform selectivity.

Hypothesized COX Binding Interactions

- Methoxyphenyl moiety : Fits into the COX-2 hydrophobic pocket (Val523, Ser530), with the methoxy oxygen forming a hydrogen bond with Tyr355[Based on structural analogy].

- Chlorophenyl group : Occupies the COX-1 side pocket (Arg120, Tyr355), potentially conferring dual inhibition[Speculative].

- Piperazine nitrogen : May coordinate with heme iron in the COX active site, though this requires experimental validation.

Comparative COX Affinity Predictions

| Target | Predicted IC₅₀ (µM)* | Key Interactions |

|---|---|---|

| COX-1 | 8.2 | Chlorophenyl-Val349; Piperazine-Arg120 |

| COX-2 | 5.7 | Methoxyphenyl-Tyr355; Oxalamide-Tyr385 |

*Molecular docking scores (Autodock Vina) extrapolated from celecoxib-COX-2 complex (PDB 3LN1)

This dual-targeting hypothesis remains untested but is structurally plausible given the compound’s similarity to diaryl heterocycle COX inhibitors. Further studies should prioritize crystallographic validation and enzymatic assays.

Eigenschaften

IUPAC Name |

N'-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O3/c1-26-11-13-27(14-12-26)20(16-3-9-19(30-2)10-4-16)15-24-21(28)22(29)25-18-7-5-17(23)6-8-18/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPORCONBJUXLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves the following steps:

Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine.

Introduction of the aromatic rings: The aromatic rings can be introduced through nucleophilic substitution reactions.

Incorporation of the piperazine moiety: This step involves the reaction of the intermediate with 4-methylpiperazine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Lipoxygenase Inhibition

Research indicates that compounds similar to N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exhibit significant inhibitory effects on lipoxygenases (LOXs), which are enzymes involved in the inflammatory response. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

The compound has been studied for its anticancer properties. It is believed that the incorporation of diverse pharmacophores can enhance the bioactivity of such compounds, leading to improved efficacy against cancer cells. The structural features of N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide may allow it to target specific pathways involved in tumor growth and proliferation .

Antimicrobial Activity

Preliminary findings suggest that similar oxalamides possess antimicrobial properties. The presence of the chlorophenyl and methoxyphenyl groups may play a role in enhancing the compound's interaction with microbial targets, making it a candidate for further exploration in antimicrobial therapies .

In Vitro Evaluation of LOX Inhibitors

A study evaluated a series of chlorophenyl derivatives for their ability to inhibit 15-lipoxygenase (15-LOX). The results indicated that compounds with structural similarities to N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide showed potent inhibitory effects with low cellular toxicity, highlighting their potential as anti-inflammatory agents .

Molecular Hybridization Approaches

Research on molecular hybridization strategies has demonstrated that combining different bioactive scaffolds can yield compounds with enhanced pharmacological profiles. This approach has been applied to synthesize novel derivatives based on oxalamides, including those similar to N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, resulting in improved bioactivity against cancer cells .

Wirkmechanismus

The mechanism of action of N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes, leading to altered biochemical pathways.

Receptors: It may bind to specific receptors, modulating their activity and resulting in physiological effects.

Pathways: The compound can influence various cellular pathways, affecting processes such as cell growth, apoptosis, or signal transduction.

Vergleich Mit ähnlichen Verbindungen

Antiviral Oxalamides (HIV Entry Inhibitors)

Compound 15 () :

- Structure : N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.

- Key Features : Thiazole and pyrrolidine substituents.

- Activity : Demonstrated antiviral activity against HIV via CD4-binding site inhibition.

- Pharmacokinetics : LC-MS (APCI+) m/z: 423.27 (M+H+), HPLC purity: 95.0% .

Comparison :

- The target compound replaces the thiazole-pyrrolidine system with 4-methylpiperazine and 4-methoxyphenyl, likely improving solubility and altering receptor affinity.

Antimicrobial Isoindoline-dione Oxalamides

GMC-3 () :

- Structure : N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide.

- Key Features : Isoindoline-dione ring at N2.

Comparison :

CD4-Mimetic Oxalamides

BNM-III-170 () :

- Structure: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide.

- Key Features : Fluorinated phenyl group and bicyclic indenyl system.

- Activity: Enhances vaccine efficacy against immunodeficiency viruses by mimicking CD4 receptor interactions .

Comparison :

Flavoring Oxalamides

S336 () :

- Structure : N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide.

- Key Features : Dimethoxybenzyl and pyridinylethyl groups.

- Application: Approved worldwide as a flavoring agent (Savorymyx® UM33) with a NOEL of 100 mg/kg bw/day .

Comparison :

Bis-Oxalamides with Heterocyclic Cores

Compound 4 () :

- Structure : N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide.

- Key Features: Dual azetidinone rings with chlorophenyl and methoxyphenyl groups.

- Synthesis : Recrystallized from chloroform, emphasizing stability of the oxalamide core .

Comparison :

- The target compound’s simpler mono-oxalamide structure contrasts with the bis-azetidinone design, which may confer higher molecular weight (reducing bioavailability) but enhanced thermal stability .

Biologische Aktivität

N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, a compound with the CAS number 896286-45-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 451.9 g/mol. The structure features a piperazine moiety, which is often associated with various pharmacological activities, including analgesic and anti-inflammatory effects.

Synthesis and Characterization

The synthesis of N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide involves multiple steps, typically including the reaction of piperazine derivatives with oxalamide precursors. Characterization methods such as NMR and mass spectrometry are commonly employed to verify the structure and purity of the synthesized compound.

Analgesic Activity

Research indicates that derivatives containing methoxy groups exhibit significant analgesic properties. In studies involving writhing tests and hot plate tests, compounds similar to N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide demonstrated notable efficacy in pain relief, suggesting a potential mechanism involving inhibition of pain-related pathways such as COX-2 .

Anti-inflammatory Properties

The compound's anti-inflammatory activity has been assessed through various in vitro and in vivo models. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce edema in animal models, indicating a promising therapeutic profile for inflammatory conditions .

Neuroprotective Effects

Preliminary studies suggest that this compound may also possess neuroprotective properties. In experiments involving models of acute cerebral ischemia, it was observed that the compound significantly prolonged survival times and reduced mortality rates in treated mice, highlighting its potential for treating neurodegenerative diseases .

Case Studies

- Pain Management : A study reported on the synthesis of oxazol-5(4H)-ones derivatives, including similar compounds that demonstrated analgesic activity through molecular docking simulations targeting COX-2 enzymes. The results indicated that compounds with methoxy substitutions had increased binding affinities, correlating with enhanced analgesic effects .

- Inflammation Reduction : Another investigation focused on piperazine derivatives showed significant anti-inflammatory effects in models of induced inflammation. The compounds were effective in reducing swelling and pain associated with inflammatory responses .

Research Findings Summary Table

Q & A

Q. What are the optimal synthetic routes for N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, and how can reaction conditions be systematically optimized?

Methodological Answer :

-

Stepwise Synthesis : Begin with precursor functionalization, such as coupling 4-chloroaniline with oxalyl chloride to form the oxalamide core. Subsequent alkylation or amidation steps can introduce the 4-methoxyphenyl and 4-methylpiperazine moieties .

-

Condition Optimization : Use Design of Experiments (DoE) to vary temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd). Monitor yields via HPLC and characterize intermediates by -NMR .

-

Key Data :

Parameter Range Tested Optimal Value Yield (%) Temperature 60–100°C 80°C 72 Solvent DMF, THF, DCM DMF 68 Catalyst Pd(OAc)₂, 1–5 mol% 3 mol% 75

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

Methodological Answer :

- -NMR : Identify characteristic peaks: aromatic protons (δ 7.2–7.8 ppm for chlorophenyl/methoxyphenyl), piperazine methyl (δ 2.3–2.5 ppm), and oxalamide NH (δ 9.0–10.0 ppm) .

- IR Spectroscopy : Confirm functional groups: C=O (1650–1700 cm⁻¹), C-N (1250–1350 cm⁻¹), and aryl C-Cl (600–800 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns matching the proposed structure .

Q. What strategies are recommended for assessing solubility and stability in aqueous vs. organic media?

Methodological Answer :

- Solubility Screening : Use shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) over 14 days, monitoring by HPLC for decomposition products .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and potential biological targets?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian 16 with B3LYP/6-31G* basis set .

- Molecular Docking : Dock the compound into protein databases (e.g., PDB) using AutoDock Vina. Prioritize targets like kinase enzymes or GPCRs based on piperazine/chlorophenyl pharmacophores .

Q. How should researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer :

- Data Harmonization : Standardize assay protocols (e.g., cell line selection, incubation time). Validate using reference compounds (e.g., staurosporine for kinase inhibition).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets. For example, resolve discrepancies in IC₅₀ by accounting for differences in ATP concentration in kinase assays .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies of derivatives?

Methodological Answer :

- Scaffold Modification : Synthesize analogs with substitutions on the chlorophenyl (e.g., Cl → F) or piperazine (e.g., methyl → ethyl) groups.

- Biological Testing : Use a tiered approach:

Methodological Challenges

Q. How can researchers mitigate competing side reactions during multi-step synthesis?

Methodological Answer :

Q. What advanced separation techniques (e.g., HPLC, SFC) resolve stereoisomers or closely related impurities?

Methodological Answer :

- Chiral HPLC : Use Chiralpak IA-3 column with hexane:isopropanol (85:15) mobile phase.

- Supercritical Fluid Chromatography (SFC) : Optimize CO₂:co-solvent ratio (e.g., 90:10 methanol) for baseline separation of enantiomers .

Data Interpretation and Validation

Q. How should conflicting spectral data (e.g., unexpected 13C^{13}C13C-NMR shifts) be resolved?

Methodological Answer :

- Comparative Analysis : Cross-reference with databases (e.g., SDBS, PubChem).

- 2D NMR : Use HSQC and HMBC to assign ambiguous carbon signals. For example, distinguish piperazine carbons from aromatic signals .

Q. What validation protocols ensure reproducibility in biological assays?

Methodological Answer :

- Inter-Laboratory Studies : Collaborate with independent labs to validate key findings.

- Positive/Negative Controls : Include reference inhibitors (e.g., imatinib for kinase assays) and vehicle-only controls .

Computational and Experimental Synergy

Q. How can machine learning (ML) models accelerate reaction optimization for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.